pKa Modulation: 4-Methyl Substitution Increases Acidity Compared to Unsubstituted Analog
The 4-methyl substitution in 4-methyl-6-nitro-2H-1,3-benzodioxole-5-carboxylic acid (CAS 861588-35-4) results in a predicted pKa of 2.43 ± 0.20 . In contrast, the structurally analogous 6-nitro-1,3-benzodioxole-5-carboxylic acid (CAS 716-32-5), which lacks the 4-methyl group, exhibits a lower predicted pKa of 2.34 ± 0.20 . This shift of 0.09 units in pKa, while modest, reflects the electron-donating effect of the methyl group, which alters the ionization state of the carboxylic acid at a given pH and influences reactivity in acid-base mediated transformations.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.43 ± 0.20 (Predicted) |
| Comparator Or Baseline | 6-Nitro-1,3-benzodioxole-5-carboxylic acid: pKa = 2.34 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa = +0.09 |
| Conditions | Predicted using ACD/Labs Percepta Platform |
Why This Matters
This difference in acidity directly impacts the selection of coupling conditions for amide bond formation, affecting reaction yields and the need for optimization when substituting one compound for another in a synthetic route.
